N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
Description
This compound features a 2,6-dimethylphenyl group linked via an acetamide moiety to a pyrido[1,2-a]pyrimidin-4-one core. The oxygen atom in the acetamide linker and the 9-methyl substituent on the pyrimidinone ring are critical structural features influencing its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-6-4-7-13(2)18(12)20-15(23)11-25-16-10-17(24)22-9-5-8-14(3)19(22)21-16/h4-10H,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULPUZIJOCJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and cognitive enhancement. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure, which includes:
- Aromatic ring : The presence of a dimethylphenyl group.
- Pyrido[1,2-a]pyrimidine moiety : This contributes to its pharmacological properties.
- Acetamide functional group : Known for its role in biological activity.
1. Anticonvulsant Activity
Research has indicated that derivatives of N-(2,6-dimethylphenyl)-substituted semicarbazones exhibit significant anticonvulsant properties. A study conducted by Khamis et al. (2005) demonstrated that these compounds showed efficacy in various seizure models, including the maximal electroshock test. The lead compound from this series was found to increase GABA levels by 118% and inhibit GABA transaminase, suggesting a mechanism involving enhanced inhibitory neurotransmission .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Test Model | Efficacy | Mechanism |
|---|---|---|---|
| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Maximal Electroshock Test | High | GABA enhancement |
| This compound | Various Seizure Models | Moderate | Unknown |
2. Cognitive Enhancement
Another significant aspect of the biological activity of this compound is its potential impact on cognitive functions. A study explored the effects of DM-9384 (a related compound) on learning and memory in rat models. The results indicated that DM-9384 improved performance in tasks designed to assess memory retention and learning ability . These findings suggest that the compound may enhance cognitive functions through modulation of neurotransmitter systems.
Case Study: Effects on Memory
In experiments involving scopolamine-induced amnesia, DM-9384 demonstrated a dose-dependent improvement in memory retrieval, indicating its potential as a therapeutic agent for cognitive impairments.
The biological activity of this compound is believed to involve several mechanisms:
- GABAergic Modulation : The compound likely enhances GABAergic transmission, which is crucial for anticonvulsant effects.
- Neurotransmitter Interaction : It may interact with various neurotransmitter systems to improve cognitive functions.
Comparison with Similar Compounds
Pyrimidinone-Based Acetamides
Compounds sharing the pyrimidinone core but differing in substituents and linkers are summarized below:
Key Observations :
- Linker Type : The target compound uses an oxygen-based linker, whereas analogs like 5.6, 5.12, and 5.15 employ sulfur (thioether) linkers. This substitution may influence electronic properties and hydrogen-bonding capacity .
- Aromatic Substituents: The 2,6-dimethylphenyl group in the target compound contrasts with dichlorophenyl (5.6) and phenoxyphenyl (5.15) groups, affecting steric bulk and lipophilicity.
- Heterocyclic Core: The pyrido[1,2-a]pyrimidinone system differs from thieno[2,3-d]pyrimidine (compound 10), which may alter binding affinity in biological targets .
Pesticide-Related Acetamides
Several agrochemicals share the N-(2,6-disubstituted phenyl)acetamide scaffold but differ in functional groups:
Key Observations :
Amino-Substituted Analogs
describes 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, where the oxygen in the target compound is replaced with a diethylamino group. This modification increases basicity and may enhance solubility in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
